molecular formula C18H17ClN4O B2590147 N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951602-42-9

N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2590147
CAS No.: 951602-42-9
M. Wt: 340.81
InChI Key: AWXWNBCTFVZSSB-UHFFFAOYSA-N
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Description

This compound is a synthetic elicitor that can induce plant defense responses . It is known to be a functional analogue of salicylic acid . It has been used in studies on the plant immune system and has applications in crop protection .

Scientific Research Applications

Synthesis of Novel Derivatives

Researchers have explored the synthesis of new series of pyridine and fused pyridine derivatives starting from related chemical structures. For instance, various derivatives have been synthesized via reactions with different agents, showcasing the compound's versatility in forming new biologically active molecules (Al-Issa, 2012). Such derivatives have been studied for their potential applications in medicinal chemistry, highlighting the broad utility of this compound as a precursor in the synthesis of complex heterocyclic systems.

Antimicrobial Activity Studies

The compound has also been used as a starting point for synthesizing derivatives with evaluated antimicrobial activities. For example, novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their antibacterial activity assessed, indicating the compound's role in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Chemical Reactivity and Modification

Studies on the chlorination of heterocyclic and acyclic compounds, including the detailed analysis of chemical reactivity and the synthesis of novel compounds with potential biological activity, further demonstrate the compound's significance in synthetic chemistry (King et al., 1971). These investigations contribute to a better understanding of the chemical properties and reactivity of such compounds, paving the way for innovative synthetic routes and applications in drug discovery.

Development of Biologically Active Compounds

Further research includes the synthesis of biologically active derivatives starting from structurally similar compounds, emphasizing the role of this chemical framework in the development of new therapeutic agents. For example, the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and their preliminary evaluation for antibacterial and antioxidant activities showcases the compound's utility in medicinal chemistry and drug design (Zia-ur-Rehman et al., 2009).

Future Directions

The use of synthetic elicitors like this compound represents a promising alternative to conventional biocidal pesticides . They can protect crops from diseases without needing to be directly toxic to pathogenic organisms . Future research may focus on further understanding the mechanisms of action of these compounds and optimizing their use in crop protection .

Properties

IUPAC Name

N-benzyl-1-(3-chlorophenyl)-N-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXWNBCTFVZSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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